molecular formula C21H22N4O2S B2607990 N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 946318-40-7

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2607990
CAS No.: 946318-40-7
M. Wt: 394.49
InChI Key: TXCYBIHURZDPID-UHFFFAOYSA-N
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Description

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Compounds bearing the piperidine nucleus have been synthesized and exhibited promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This suggests their potential use in the treatment of diseases where cholinesterase inhibitors are beneficial, such as Alzheimer's disease (Khalid, 2012).

  • Novel derivatives incorporating 1,3,5-triazine moieties have been synthesized and demonstrated significant antimicrobial activity against several strains of microbes, indicating their potential as antimicrobial agents (Desai et al., 2016).

  • Another study explored the synthesis of N-substituted derivatives of acetamide bearing the piperidine moiety. These compounds were evaluated for their inhibitory activity against AChE, BChE, and lipoxygenase (LOX) enzymes, showcasing a broad spectrum of potential therapeutic applications (Khalid et al., 2014).

Pharmacological and Therapeutic Implications

  • The development of methylbenzenesulfonamide CCR5 antagonists has been pursued, highlighting their potential use in preventing HIV-1 infection. This indicates the possible application of these compounds in the treatment of HIV (Cheng De-ju, 2015).

  • A study on SB-399885, a 5-HT6 receptor antagonist, demonstrated cognitive-enhancing properties in aged rat models. This suggests the therapeutic potential of similar compounds in treating cognitive deficits associated with aging and neurodegenerative diseases (Hirst et al., 2006).

  • The investigation into the metabolism and pharmacokinetics of JM6 in mice provided insights into the challenges and considerations in drug development, particularly concerning prodrug strategies for treating neurodegenerative diseases (Beconi et al., 2012).

Properties

IUPAC Name

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-28(27,19-7-3-1-4-8-19)24-18-11-9-17(10-12-18)20-13-14-21(23-22-20)25-15-5-2-6-16-25/h1,3-4,7-14,24H,2,5-6,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYBIHURZDPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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